6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often utilized in organic synthesis and pharmaceutical research due to its stability and reactivity. The presence of both an oxabicyclo and azabicyclo framework within the same molecule makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:
Protection of the Amine Group: The starting material, 6-aminobicyclo[3.1.1]heptane-1-carboxylic acid, is reacted with tert-butyl chloroformate and triethylamine in dichloromethane to protect the amine group.
Formation of the Bicyclic Ring System: The protected intermediate is then treated with sodium bicarbonate in a mixture of water and ethanol to form the bicyclic ring system.
Deprotection: Finally, the amine and carboxylic acid groups are deprotected by treatment with hydrochloric acid in ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is studied for its potential as a drug candidate, particularly in the development of inhibitors for specific enzymes or receptors.
Catalysis: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell growth or the modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-aminobicyclo[3.1.1]heptane-1-carboxylic acid: The precursor in the synthesis of the target compound.
tert-butyl 6-aminobicyclo[3.1.1]heptane-1-carboxylate: An intermediate in the synthesis process.
3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester: A structurally similar compound with different functional groups.
Uniqueness
6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its combination of an oxabicyclo and azabicyclo framework, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various fields of research, particularly in the synthesis of bioactive molecules and the development of new materials.
Properties
CAS No. |
2728567-21-1 |
---|---|
Molecular Formula |
C11H17NO5 |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.